molecular formula C16H21ClN4O2 B8799178 tert-butyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate

tert-butyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate

Cat. No. B8799178
M. Wt: 336.81 g/mol
InChI Key: UYNZSZPEJZZWAH-UHFFFAOYSA-N
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Patent
US07271262B2

Procedure details

Diethyl azodicarboxylate (14.4 g, 82.7 mmol) was added dropwise over a period of 1 h (exothermic) to a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (6.4 g, 41.4 mmol), 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (25.0 g, 124 mmol), and triphenyl phosphine 21.7 g, 82.7 mmol) in THF (500 mL). The reaction mixture was stirred at room temperature 3 h and concentrated in vacuo. The crude reaction mixture was washed with EtOAc, filtered, and concentrated in vacuo. Purification by flash column chromatography (silica, 5:95→15:85 EtOAc:hexanes) provided the title compound as a white solid (6.5 g, 93%). MS: 338 (MH+); HPLC Rf: 6.21 min. (HPLC method 4); HPLC purity: 91%.
Name
Diethyl azodicarboxylate
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
N(C(OCC)=O)=NC(OCC)=O.[Cl:13][C:14]1[C:15]2[CH:22]=[CH:21][NH:20][C:16]=2[N:17]=[CH:18][N:19]=1.[C:23]([O:27][C:28]([N:30]1[CH2:35][CH2:34][CH:33](O)[CH2:32][CH2:31]1)=[O:29])([CH3:26])([CH3:25])[CH3:24].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1>[C:23]([O:27][C:28]([N:30]1[CH2:35][CH2:34][CH:33]([N:20]2[C:16]3[N:17]=[CH:18][N:19]=[C:14]([Cl:13])[C:15]=3[CH:22]=[CH:21]2)[CH2:32][CH2:31]1)=[O:29])([CH3:26])([CH3:24])[CH3:25]

Inputs

Step One
Name
Diethyl azodicarboxylate
Quantity
14.4 g
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
6.4 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC=C2
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)O
Name
Quantity
21.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
WASH
Type
WASH
Details
was washed with EtOAc
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (silica, 5:95→15:85 EtOAc:hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N1C=CC2=C1N=CN=C2Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 46.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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